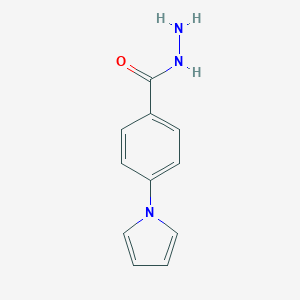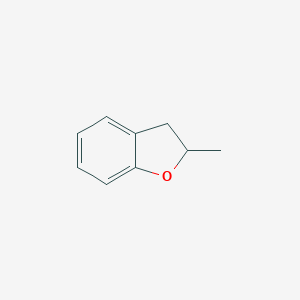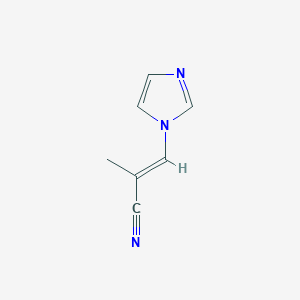
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile, also known as IMEN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. IMEN is a nitrogen-containing heterocyclic compound that contains an imidazole ring and a nitrile group. The unique structure of IMEN makes it a valuable molecule for the development of new drugs, pesticides, and materials.
Mécanisme D'action
The mechanism of action of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile is not fully understood. However, studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can interact with various cellular targets such as enzymes and receptors, leading to changes in cellular processes such as apoptosis and cell signaling.
Effets Biochimiques Et Physiologiques
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and control insect pests. In vivo studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can reduce tumor growth in mice and control insect pests in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile in lab experiments is its high purity and stability. (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can be synthesized with a high degree of purity, making it a valuable molecule for the development of new drugs and materials. Another advantage is its ability to interact with various cellular targets, making it a versatile molecule for the study of cellular processes.
One limitation of using (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile in lab experiments is its potential toxicity. (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have cytotoxic effects on some cell types, making it important to use appropriate safety precautions when handling the compound.
Orientations Futures
There are many potential future directions for the study of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile. One direction is the development of new anticancer drugs based on (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile. Another direction is the development of new pesticides for the control of insect pests. Additionally, the study of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile's self-assembling properties could lead to the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile and its potential applications in various fields.
Méthodes De Synthèse
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can be synthesized through a variety of methods. One commonly used method is the reaction between 2-methyl-3-butyn-2-ol and imidazole in the presence of a base such as potassium carbonate. This method yields (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile with a high purity and yield. Another method involves the reaction between 2-methylacrylonitrile and imidazole in the presence of a catalyst such as copper(II) chloride. This method also produces high-quality (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile.
Applications De Recherche Scientifique
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been extensively studied for its potential applications in various fields. In medicine, (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have anticancer properties. Studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer drugs. (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have insecticidal properties. Studies have shown that (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile can effectively control pests such as aphids and thrips, making it a potential candidate for the development of new pesticides.
In materials science, (E)-3-imidazol-1-yl-2-methylprop-2-enenitrile has been found to have the ability to form self-assembled monolayers on surfaces. This property makes it a valuable molecule for the development of new materials with specific properties such as increased adhesion and corrosion resistance.
Propriétés
Numéro CAS |
116274-55-6 |
|---|---|
Nom du produit |
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile |
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(E)-3-imidazol-1-yl-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C7H7N3/c1-7(4-8)5-10-3-2-9-6-10/h2-3,5-6H,1H3/b7-5+ |
Clé InChI |
SMBUDJJPDICOFP-FNORWQNLSA-N |
SMILES isomérique |
C/C(=C\N1C=CN=C1)/C#N |
SMILES |
CC(=CN1C=CN=C1)C#N |
SMILES canonique |
CC(=CN1C=CN=C1)C#N |
Synonymes |
2-Propenenitrile,3-(1H-imidazol-1-yl)-2-methyl-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



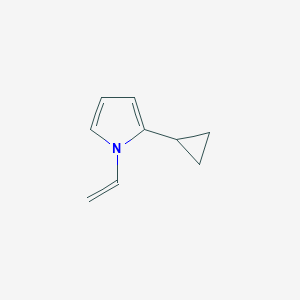
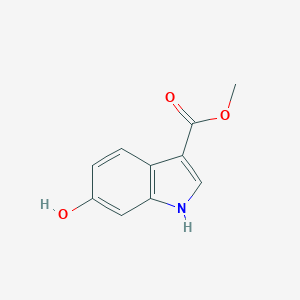
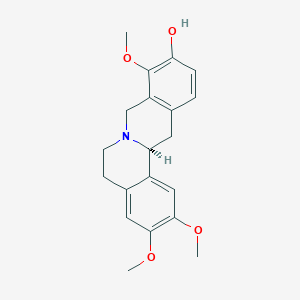
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
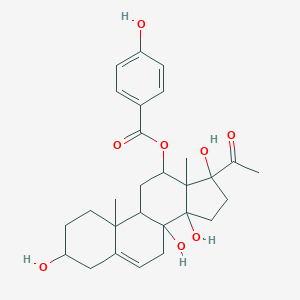
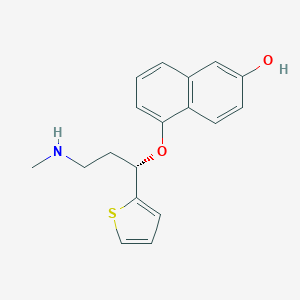
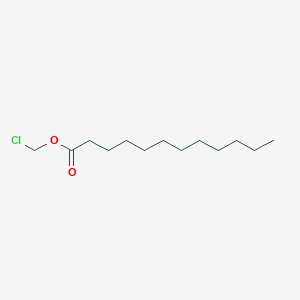
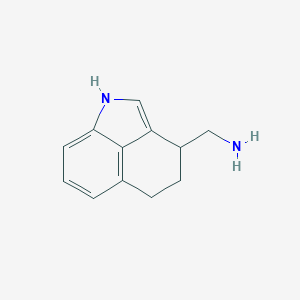
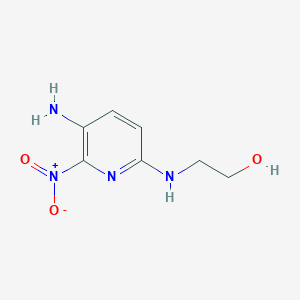
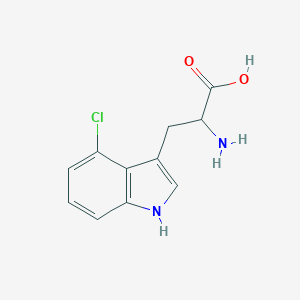
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)
